molecular formula C8H13N5 B13090407 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile CAS No. 1390635-67-2

3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13090407
CAS No.: 1390635-67-2
M. Wt: 179.22 g/mol
InChI Key: OBDLGNRTCQSFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a versatile chemical intermediate designed for pharmaceutical research and development. As a multi-functionalized pyrazole, its structure is optimized for use as a key synthon in the construction of complex nitrogen-containing heterocycles . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities . This compound serves as a critical precursor in the synthesis of novel chemical entities. Its applications are primarily found in the discovery of new therapeutic agents, with research indicating potential in areas such as antimicrobial and anticancer drug development. Pyrazole-based molecules have demonstrated mechanisms of action that include the inhibition of reactive oxygen species (ROS) production, which is implicated in oxidative stress and inflammation , as well as the promotion of cell cycle arrest and apoptosis in various cancer cell lines . The presence of both amino and nitrile functional groups on the pyrazole core provides reactive handles for further chemical modification, making it a valuable building block for generating combinatorial libraries . Researchers utilize this compound to develop and test new hypotheses in drug design, contributing to the advancement of treatments for infectious diseases and cancer. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1390635-67-2

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

3,5-diamino-1-tert-butylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H13N5/c1-8(2,3)13-7(11)5(4-9)6(10)12-13/h11H2,1-3H3,(H2,10,12)

InChI Key

OBDLGNRTCQSFTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)N)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable nitrile compound, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is in pharmaceutical synthesis. It serves as an important intermediate for developing various bioactive compounds. For example, it can be used to synthesize pyrazole derivatives that exhibit anti-inflammatory and analgesic properties.

Case Study: Synthesis of Pyrazole Derivatives

In a study focusing on the synthesis of novel pyrazole derivatives, researchers utilized 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile as a starting material. The reaction conditions included heating with ethoxymethylenemalononitrile under triethylamine catalysis, yielding high purity products with yields exceeding 90% .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as a potential herbicide or fungicide. Its structural characteristics allow it to interact with biological systems effectively.

Table: Comparison of Herbicidal Activity

Compound NameStructureActivityReference
3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrileStructureModerate herbicidal activity
Other Pyrazole DerivativeSimilar StructureHigh herbicidal activity

Material Science

In material science, 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been investigated for its potential use in polymer chemistry. Its ability to form stable bonds can enhance the properties of polymers used in coatings and adhesives.

Case Study: Polymer Enhancement

Research has shown that incorporating this compound into polymer matrices improves mechanical properties and thermal stability. The findings indicate that even small amounts can significantly enhance performance metrics .

Table: Synthesis Conditions

MethodYield (%)Reaction Conditions
Method A96%Ethanol, triethylamine, reflux at 78°C for 3 hours
Method B83%Microwave-assisted synthesis at 100°C for 30 minutes
Method C94%Ethanol with triethylamine at reflux overnight

Mechanism of Action

The mechanism of action of 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and nitrile groups allows for various interactions, including hydrogen bonding and coordination with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Pyrazole Carbonitrile Derivatives in Agrochemicals

Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) and ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) are pyrazole carbonitriles used as insecticides . Key differences from the target compound include:

  • Substituents : Fipronil and ethiprole feature electron-withdrawing sulfinyl and halogenated phenyl groups, contrasting with the electron-donating tert-butyl group in the target compound.
  • Applications : The phenyl and sulfinyl groups in fipronil/ethiprole enhance lipophilicity and target binding in pests, whereas the tert-butyl group in the target compound may improve pharmacokinetic stability.
  • Reactivity: The carbonitrile in fipronil/ethiprole is adjacent to a sulfinyl group, which may influence electrophilic reactivity compared to the amino-substituted carbonitrile in the target compound.

Table 1: Comparison with Agrochemical Pyrazole Carbonitriles

Property Target Compound Fipronil/Ethiprole
1-Position Substituent tert-butyl (electron-donating) Dichlorophenyl (electron-withdrawing)
4-Position Group Carbonitrile Carbonitrile + sulfinyl
Bioactivity Not reported (potential drug candidate) Insecticidal

Pharmaceutical Pyrazole and Imidazole Analogues

Hexahydropyrrolo-pyrrole Derivative (): The compound (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate shares a tert-butyl group and carbonitrile-like carbonyl but incorporates a rigid bicyclic structure . Differences include:

  • Rigidity vs. Flexibility : The hexahydropyrrolo-pyrrole core imposes conformational constraints, whereas the target compound’s pyrazole ring allows greater rotational freedom.
  • Functional Groups: The benzo-triazole carbonyl group may engage in π-π stacking, unlike the amino groups in the target compound, which favor hydrogen bonding.

Imidazole Derivatives (): Compounds like 4-[(tert-butoxyglycyl)carbonyl]-1H-imidazoles (e.g., 5{10}–5{14}) feature tert-butoxy and carbonyl groups but on an imidazole core . Key contrasts:

  • Ring Basicity : Imidazole (pKa ~7) is more basic than pyrazole (pKa ~2.5), affecting protonation states under physiological conditions.
  • Substituent Effects : The tert-butoxyglycyl group in imidazoles introduces peptide-like flexibility, unlike the steric tert-butyl group in the target compound.

Phosphoryl-Substituted Pyrazole Carbonitriles

5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile (, Scheme 25) shares a carbonitrile and amino group but includes a dimethylphosphoryl group and diphenyl substituents . Comparisons include:

  • Steric Environment : Diphenyl substituents create significant steric hindrance, which may limit binding to flat biological targets compared to the compact tert-butyl group.

Table 2: Comparison with Phosphoryl-Substituted Analogues

Property Target Compound Phosphoryl-Substituted Analogue
1-Position Group tert-butyl Dimethylphosphoryl
3/5-Position Groups Amino 1,3-Diphenyl
Electronic Profile Electron-donating (tert-butyl) Electron-withdrawing (phosphoryl)

Biological Activity

3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by various studies and data.

Synthesis and Structural Characteristics

The compound can be synthesized through several methods involving the reaction of pyrazole derivatives with tert-butyl groups and cyano functionalities. The structural characteristics indicate that the cyano group is coplanar with the pyrazole ring, which influences its reactivity and biological interactions .

Biological Activity Overview

3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile exhibits various biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its specific activities.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. In vitro testing demonstrated that derivatives containing the pyrazole moiety showed promising results against drug-resistant strains of tuberculosis. For instance, compounds synthesized alongside 3,5-diamino derivatives displayed excellent activity compared to standard drugs like rifampicin .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μM)Activity Level
4a12.5Excellent
4b25Moderate
5a12.5Excellent
Standard0.8Reference

Anticancer Activity

The compound has also been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study indicated that certain analogs of the compound exhibited moderate potency as ATP antagonists against CDK2-cyclin E, suggesting a role in cancer therapy .

Table 2: CDK Inhibition Potency

CompoundIC50 (μM)CDK Target
CAN50815CDK2
Analog A20CDK9
Analog B25CDK6

The mechanism underlying the biological activity of 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile involves competitive inhibition of kinase activity. X-ray crystallography studies have shown that the compound binds to the active site of CDKs, leading to decreased phosphorylation of retinoblastoma protein and RNA polymerase II . Additionally, molecular docking studies have indicated strong hydrogen bonding interactions with key amino acid residues in target enzymes, enhancing its inhibitory effects .

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

  • Tuberculosis Treatment : A study involving a series of pyrazole derivatives showed that compounds with the 3,5-diamino structure significantly inhibited Mycobacterium tuberculosis growth in vitro, indicating their potential as new anti-tubercular agents .
  • Cancer Cell Line Studies : In antiproliferation assays conducted on HT-29 cancer cells, analogs of the compound reduced cell proliferation rates significantly, supporting its potential use in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.